2-Adamantanone
Overview
Description
]decanone, is a ketone derivative of adamantane. It is a white solid with the chemical formula C10H14O and a molar mass of 150.221 g/mol . Adamantanone is notable for its rigid, cage-like structure, which imparts unique chemical properties and makes it a valuable precursor for various adamantane derivatives .
Mechanism of Action
Target of Action
The primary target of 2-Adamantanone is the enzyme Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . The role of this enzyme is to catalyze the oxidation of camphor, a bicyclic monoterpene ketone .
Mode of Action
This compound interacts with its target, Camphor 5-monooxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the oxidation of this compound, leading to the formation of 5-hydroxyadamantan-2-one .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of the compound by Camphor 5-monooxygenase . This leads to the formation of 5-hydroxyadamantan-2-one . Additionally, this compound can also be converted to 4-oxahomoadamantan-5-one by the enzyme camphor 1,2-monooxygenase . These reactions are part of the camphor catabolism pathway in Pseudomonas putida .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular effect of this compound’s action is the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one . These compounds are formed as a result of the oxidation of this compound by the enzymes Camphor 5-monooxygenase and camphor 1,2-monooxygenase, respectively
Biochemical Analysis
Biochemical Properties
2-Adamantanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One notable interaction is with cytochrome P-450CAM, a camphor hydroxylating component of soluble camphor monooxygenase from Pseudomonas putida. This enzyme hydroxylates this compound, leading to the formation of hydroxylated derivatives . Additionally, this compound is involved in reactions catalyzed by camphor 1,2-monooxygenase, resulting in the formation of various metabolites . These interactions highlight the compound’s role in oxidation-reduction processes and its potential as a precursor for other biochemical compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the dielectric properties of cells, which in turn can influence cell signaling and communication . Additionally, the compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase can lead to changes in gene expression related to metabolic pathways . These effects underscore the compound’s potential impact on cellular function and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450CAM involves the hydroxylation of this compound, resulting in the formation of hydroxylated derivatives . This process is crucial for the compound’s role in oxidation-reduction reactions. Additionally, this compound’s interaction with camphor 1,2-monooxygenase involves a Baeyer-Villiger reaction, leading to the formation of lactones
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Research has shown that this compound exhibits secondary relaxation in the terahertz range, which can influence its stability and interactions with other biomolecules . Additionally, the compound’s degradation products and their effects on cellular function have been investigated, providing insights into its long-term biochemical properties .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its threshold and toxic effects. Studies have shown that varying dosages of this compound can lead to different biochemical and physiological responses in animal models . High doses of the compound have been associated with toxic effects, highlighting the importance of dosage control in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its oxidation and hydroxylation. The compound is hydroxylated by cytochrome P-450CAM, leading to the formation of hydroxylated derivatives . Additionally, camphor 1,2-monooxygenase catalyzes the Baeyer-Villiger reaction, resulting in the formation of lactones . These metabolic pathways underscore the compound’s role in oxidation-reduction reactions and its potential as a precursor for other biochemical compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase facilitates its transport and distribution within cells . Additionally, the compound’s dielectric properties can influence its localization and accumulation in specific cellular compartments . These interactions highlight the importance of understanding the transport and distribution mechanisms of this compound in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase directs it to specific cellular compartments where these enzymes are localized . Additionally, the compound’s dielectric properties can influence its localization within cellular membranes and organelles
Preparation Methods
Adamantanone is typically synthesized through the oxidation of adamantane. One common method involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization.
Industrial production of adamantanone often employs similar oxidation techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Adamantanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert adamantanone to adamantanol or other reduced forms.
Substitution: Adamantanone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Adamantanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Adamantanone is unique due to its rigid, cage-like structure, which distinguishes it from other ketones. Similar compounds include:
Adamantane: The parent hydrocarbon of adamantanone, lacking the ketone functional group.
Adamantanol: A reduced form of adamantanone with a hydroxyl group instead of a ketone.
Adamantylideneadamantane: A derivative with a double bond, used in various chemical applications.
These compounds share the adamantane core structure but differ in their functional groups and chemical properties, making adamantanone a distinct and valuable compound in its own right .
Properties
IUPAC Name |
adamantan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKFYARMMIESOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022108 | |
Record name | 2-Adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-58-3 | |
Record name | Adamantanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adamantanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Adamantanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADAMANTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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